4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide
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Overview
Description
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclopentylthio group, an acetamido group, and a quinolin-8-yl group attached to a butanamide backbone. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate acylating agent under basic conditions.
Introduction of the acetamido group: This step involves the acylation of an amine with acetic anhydride or a similar reagent.
Attachment of the quinolin-8-yl group: This can be done through a nucleophilic substitution reaction where quinoline is reacted with a suitable leaving group.
Formation of the butanamide backbone: This final step involves the coupling of the previously formed intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide: shares structural similarities with other quinoline derivatives and thioacetamide compounds.
Quinoline derivatives: Known for their diverse biological activities, including antimalarial and anticancer properties.
Thioacetamide compounds: Often used in organic synthesis and as intermediates in the production of pharmaceuticals.
Uniqueness
- The unique combination of the cyclopentylthio, acetamido, and quinolin-8-yl groups in this compound imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[(2-cyclopentylsulfanylacetyl)amino]-N-quinolin-8-ylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-18(23-17-10-3-6-15-7-4-13-22-20(15)17)11-5-12-21-19(25)14-26-16-8-1-2-9-16/h3-4,6-7,10,13,16H,1-2,5,8-9,11-12,14H2,(H,21,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJYRSDOQFYDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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